molecular formula C50H46F4N8O8S2 B12389910 PI3K-IN-47

PI3K-IN-47

Cat. No.: B12389910
M. Wt: 1027.1 g/mol
InChI Key: IAVWERJUJWISGR-UHFFFAOYSA-N
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Description

PI3K-IN-47 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family, specifically designed to inhibit the activity of class I PI3Ks. The PI3K family plays a crucial role in cellular processes such as growth, division, migration, and survival. Aberrant activation of the PI3K signaling pathway is often associated with cancer progression, making this compound a significant compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-47 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

    Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This may include:

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize by-products.

    Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to streamline production and reduce human error.

    Quality Control: Rigorous testing and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-47 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

PI3K-IN-47 has a wide range of scientific research applications, including:

    Cancer Research: Used to study the role of PI3K signaling in cancer progression and to develop targeted therapies.

    Biology: Investigating cellular processes such as growth, division, and migration.

    Medicine: Potential therapeutic applications in treating cancers with aberrant PI3K activation.

    Industry: Development of new drugs and therapeutic strategies targeting the PI3K pathway.

Mechanism of Action

PI3K-IN-47 exerts its effects by inhibiting the activity of class I PI3Ks. The inhibition of PI3K activity leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule. This, in turn, affects downstream signaling pathways such as the AKT/mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PI3K-IN-47

This compound is unique due to its specific targeting of class I PI3Ks and its potential to inhibit multiple isoforms within this class. This broad-spectrum inhibition can be advantageous in treating cancers with complex PI3K signaling dysregulation. Additionally, this compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other inhibitors, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C50H46F4N8O8S2

Molecular Weight

1027.1 g/mol

IUPAC Name

N-[5-[8-[8-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-methylquinazolin-8-yl]oxyoctoxy]-4-methylquinazolin-6-yl]-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C50H46F4N8O8S2/c1-29-37-17-31(33-19-41(49(67-3)55-25-33)61-71(63,64)45-13-11-35(51)23-39(45)53)21-43(47(37)59-27-57-29)69-15-9-7-5-6-8-10-16-70-44-22-32(18-38-30(2)58-28-60-48(38)44)34-20-42(50(68-4)56-26-34)62-72(65,66)46-14-12-36(52)24-40(46)54/h11-14,17-28,61-62H,5-10,15-16H2,1-4H3

InChI Key

IAVWERJUJWISGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCCCOC3=CC(=CC4=C(N=CN=C34)C)C5=CC(=C(N=C5)OC)NS(=O)(=O)C6=C(C=C(C=C6)F)F)C7=CC(=C(N=C7)OC)NS(=O)(=O)C8=C(C=C(C=C8)F)F

Origin of Product

United States

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